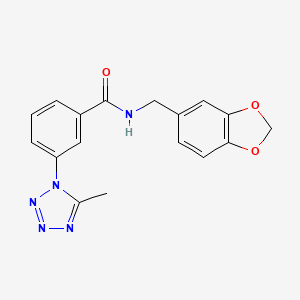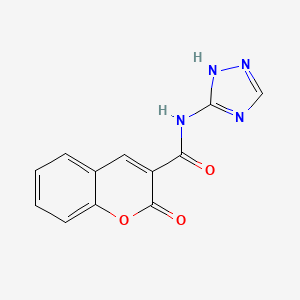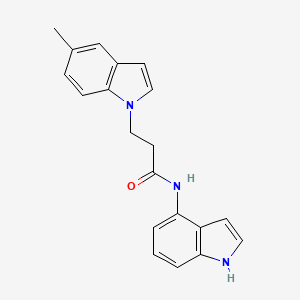![molecular formula C25H26N6O4 B12167957 N'~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide](/img/structure/B12167957.png)
N'~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide is a complex organic compound characterized by its unique structure, which includes two indole moieties connected by a propanedihydrazide linker
Vorbereitungsmethoden
Die Synthese von N’~1~-[(3E)-2-Oxo-1-propyl-1,2-dihydro-3H-indol-3-yliden]-N’~3~-[(3Z)-2-Oxo-1-propyl-1,2-dihydro-3H-indol-3-yliden]propanddihydrazid beinhaltet typischerweise die Kondensation geeigneter Indol-Derivate mit einem Propanddihydrazid-Vorläufer. Die Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsverfahren können die Optimierung dieser Reaktionsbedingungen beinhalten, um höhere Ausbeuten und Reinheit zu erreichen.
Analyse Chemischer Reaktionen
Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Indol-Einheiten können unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Chinonderivaten führt.
Reduktion: Reduktionsreaktionen können die Oxogruppen in Hydroxylgruppen umwandeln und die Eigenschaften der Verbindung verändern.
Substitution: Die Indolringe können an elektrophilen Substitutionsreaktionen teilnehmen, wodurch die Einführung verschiedener funktioneller Gruppen ermöglicht wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Elektrophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
N’~1~-[(3E)-2-Oxo-1-propyl-1,2-dihydro-3H-indol-3-yliden]-N’~3~-[(3Z)-2-Oxo-1-propyl-1,2-dihydro-3H-indol-3-yliden]propanddihydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und Materialien.
Biologie: Die Struktur der Verbindung ermöglicht es ihr, mit verschiedenen biologischen Zielstrukturen zu interagieren, wodurch sie für die Untersuchung der Enzyminhibition und der Rezeptorbindung nützlich ist.
Medizin: Potenzielle therapeutische Anwendungen umfassen die Verwendung als Leitverbindung für die Entwicklung neuer Medikamente mit entzündungshemmenden, krebshemmenden oder antimikrobiellen Eigenschaften.
Industrie: Es kann bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften verwendet werden, wie z. B. erhöhter Stabilität oder Reaktivität.
Wirkmechanismus
Der Wirkmechanismus von N’~1~-[(3E)-2-Oxo-1-propyl-1,2-dihydro-3H-indol-3-yliden]-N’~3~-[(3Z)-2-Oxo-1-propyl-1,2-dihydro-3H-indol-3-yliden]propanddihydrazid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann an aktiven Stellen oder allosterischen Stellen binden und die Aktivität dieser Zielstrukturen modulieren. Die beteiligten Wege können die Inhibition spezifischer Enzyme oder die Aktivierung von Signalwegen umfassen, was zu den gewünschten biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Im Vergleich zu anderen ähnlichen Verbindungen zeichnet sich N’~1~-[(3E)-2-Oxo-1-propyl-1,2-dihydro-3H-indol-3-yliden]-N’~3~-[(3Z)-2-Oxo-1-propyl-1,2-dihydro-3H-indol-3-yliden]propanddihydrazid durch seine einzigartigen strukturellen Merkmale und seine vielseitige Reaktivität aus. Zu ähnlichen Verbindungen gehören:
- N’~1~-[(3E)-1-Isopropyl-2-oxo-1,2-dihydro-3H-indol-3-yliden]-N’~6~-[(3Z)-1-Isopropyl-2-oxo-1,2-dihydro-3H-indol-3-yliden]hexanddihydrazid .
- N’~1~-[(3E)-1-Ethyl-2-oxo-1,2-dihydro-3H-indol-3-yliden]-N’~7~-[(3Z)-1-Ethyl-2-oxo-1,2-dihydro-3H-indol-3-yliden]heptanddihydrazid . Diese Verbindungen teilen ähnliche Kernstrukturen, unterscheiden sich aber in der Länge und Substitutionsmuster ihrer Linker, was ihre Reaktivität und Anwendungen beeinflussen kann.
Eigenschaften
Molekularformel |
C25H26N6O4 |
|---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
N,N'-bis[(2-hydroxy-1-propylindol-3-yl)imino]propanediamide |
InChI |
InChI=1S/C25H26N6O4/c1-3-13-30-18-11-7-5-9-16(18)22(24(30)34)28-26-20(32)15-21(33)27-29-23-17-10-6-8-12-19(17)31(14-4-2)25(23)35/h5-12,34-35H,3-4,13-15H2,1-2H3 |
InChI-Schlüssel |
ZSJZLWOHPMBHCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CC(=O)N=NC3=C(N(C4=CC=CC=C43)CCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{(1Z)-3-(tert-butylamino)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-chlorobenzamide](/img/structure/B12167879.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12167882.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12167890.png)
![2-[(4-chlorophenyl)sulfanyl]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12167904.png)
![(4E)-5-(4-ethoxyphenyl)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione](/img/structure/B12167908.png)
![2-[(2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol](/img/structure/B12167912.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12167918.png)
![7,8-dimethyl-1-(4-methylphenyl)-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12167926.png)

![6-chloro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide](/img/structure/B12167961.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B12167967.png)


![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1H-imidazol-2-yl)propanamide](/img/structure/B12167980.png)
